molecular formula C18H32Br2N4O2+2 B10779273 Dibrospidium CAS No. 86641-78-3

Dibrospidium

Cat. No.: B10779273
CAS No.: 86641-78-3
M. Wt: 496.3 g/mol
InChI Key: JXEICPOBKSQAIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibrospidium chloride involves the reaction of 3,12-bis(3-bromopropanoyl)-3,6,9,12-tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound chloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Dibrospidium chloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may yield this compound hydride .

Scientific Research Applications

Dibrospidium chloride has a wide range of scientific research applications, including:

Mechanism of Action

Dibrospidium chloride exerts its effects through alkylation, which involves the transfer of an alkyl group to DNA, leading to the disruption of DNA replication and cell division. This mechanism targets rapidly dividing cancer cells, making it effective as an antineoplastic agent . The molecular targets include DNA and various cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: Another alkylating agent used in cancer treatment.

    Ifosfamide: Similar to cyclophosphamide, used for its antineoplastic properties.

    Melphalan: An alkylating agent used in the treatment of multiple myeloma.

Uniqueness of Dibrospidium Chloride

This compound chloride is unique due to its specific structure and mechanism of action, which allows it to target certain types of cancer cells more effectively. Its development in Russia and subsequent research have highlighted its potential in treating bone cancer and other neoplastic conditions .

Properties

CAS No.

86641-78-3

Molecular Formula

C18H32Br2N4O2+2

Molecular Weight

496.3 g/mol

IUPAC Name

3-bromo-1-[12-(3-bromopropanoyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-1-one

InChI

InChI=1S/C18H32Br2N4O2/c19-3-1-17(25)21-5-9-23(10-6-21)13-15-24(16-14-23)11-7-22(8-12-24)18(26)2-4-20/h1-16H2/q+2

InChI Key

JXEICPOBKSQAIU-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2(CCN1C(=O)CCBr)CC[N+]3(CCN(CC3)C(=O)CCBr)CC2

Origin of Product

United States

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